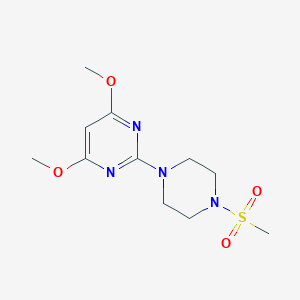![molecular formula C15H15FN8 B6439051 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2548995-25-9](/img/structure/B6439051.png)
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel heterocyclic compound that has been studied extensively in recent years due to its potential as a drug target for various diseases. It has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and pharmacological studies. This compound has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been studied extensively in recent years due to its potential as a drug target for various diseases. It has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and pharmacological studies. This compound has been used to study the effects of various drugs on various cellular processes, including cell proliferation, apoptosis, and signal transduction. Additionally, it has been used to study the effects of various drugs on various diseases, such as cancer, diabetes, and cardiovascular diseases.
作用机制
Mode of Action
The compound acts as a selective inhibitor of TYK2 . It binds to the active site of TYK2, inhibiting its activity and subsequently disrupting the JAK/STAT signaling pathway on lymphocyte lines and human whole blood .
Biochemical Pathways
The inhibition of TYK2 by this compound affects the JAK/STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell. The disruption of this pathway leads to a decrease in inflammatory and immune responses .
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of a similar compound were found to be 11.4 mL/min/g and 121.6 min, respectively .
Result of Action
The inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines IL-6 and TNF-α . This results in improved symptoms of inflammation, such as mucosal infiltration, thickening, and edema . Therefore, this compound could potentially be used to treat immune diseases .
实验室实验的优点和局限性
The use of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and can be obtained in large quantities. Second, this compound is relatively stable and can be stored for long periods of time. Third, this compound has a wide range of biochemical and physiological effects, making it useful for a variety of experiments.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound is relatively expensive and can be difficult to obtain in large quantities. Second, this compound has a relatively short half-life, making it difficult to study its effects over long periods of time. Third, this compound has a relatively low solubility, making it difficult to study its effects in aqueous solutions.
未来方向
The potential future directions for 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine are numerous. First, this compound could be used to study the effects of various drugs on various diseases, such as cancer, diabetes, and cardiovascular diseases. Second, this compound could be used to study the effects of various drugs on various cellular processes, such as cell proliferation, apoptosis, and signal transduction. Third, this compound could be used to develop novel drug targets for various diseases. Fourth, this compound could be used to develop novel therapeutic strategies for various diseases. Fifth, this compound could be used to study the effects of various drugs on various physiological processes, such as metabolism and immune response. Sixth, this compound could be used to study the effects of various drugs on various biochemical processes, such as protein synthesis and DNA replication. Finally, this compound could be used to study the effects of various drugs on various molecular pathways, such as the MAPK and PI3K pathways.
合成方法
The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been achieved through a multi-step process. First, 5-fluoropyrimidine is synthesized by reacting 4-aminopyridine with 5-fluoro-2-chloropyrimidine. This is followed by the condensation of the 5-fluoropyrimidine with piperazine to form the desired piperazin-1-yl derivative. Finally, the piperazin-1-yl derivative is condensed with 1H-pyrazol-1-yl to form the desired this compound.
属性
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN8/c16-12-10-17-11-18-15(12)23-8-6-22(7-9-23)13-2-3-14(21-20-13)24-5-1-4-19-24/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOMPAZWVJUOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6438978.png)
![3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6438993.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6438994.png)
![3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6439001.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6439002.png)

![5-fluoro-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6439025.png)
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B6439029.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439035.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439037.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439038.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439045.png)
![1-(cyclopropanesulfonyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1,4-diazepane](/img/structure/B6439056.png)
![N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439060.png)